molecular formula C9H13NO3 B13041964 Methyl (3S)-3-amino-3-(5-methylfuran-2-YL)propanoate

Methyl (3S)-3-amino-3-(5-methylfuran-2-YL)propanoate

Cat. No.: B13041964
M. Wt: 183.20 g/mol
InChI Key: GSRKNJNLGJDQSZ-ZETCQYMHSA-N
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Description

Methyl (3S)-3-amino-3-(5-methylfuran-2-YL)propanoate is a β-amino acid ester characterized by a stereogenic center at the C3 position (S-configuration) and a 5-methylfuran-2-yl substituent. The furan ring introduces aromaticity and moderate lipophilicity, while the methyl group enhances steric bulk and may influence binding interactions in biological systems.

Properties

Molecular Formula

C9H13NO3

Molecular Weight

183.20 g/mol

IUPAC Name

methyl (3S)-3-amino-3-(5-methylfuran-2-yl)propanoate

InChI

InChI=1S/C9H13NO3/c1-6-3-4-8(13-6)7(10)5-9(11)12-2/h3-4,7H,5,10H2,1-2H3/t7-/m0/s1

InChI Key

GSRKNJNLGJDQSZ-ZETCQYMHSA-N

Isomeric SMILES

CC1=CC=C(O1)[C@H](CC(=O)OC)N

Canonical SMILES

CC1=CC=C(O1)C(CC(=O)OC)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (3S)-3-amino-3-(5-methylfuran-2-YL)propanoate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Mechanism of Action

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

Below is a comparative analysis of Methyl (3S)-3-amino-3-(5-methylfuran-2-YL)propanoate with key analogues, focusing on substituent effects, physicochemical properties, and synthetic accessibility:

Compound Name Substituent Group Molecular Formula Molecular Weight Key Features
This compound 5-Methylfuran-2-yl C9H13NO3 ~195.21 Moderate lipophilicity; furan enhances π-π interactions
Methyl (3S)-3-amino-3-(naphthalen-2-YL)propanoate hydrochloride Naphthalen-2-yl C14H16ClNO2 265.74 Increased hydrophobicity; naphthalene enhances aromatic stacking
Methyl (3R)-3-amino-3-(3-hydroxyphenyl)propanoate 3-Hydroxyphenyl C10H13NO3 195.22 Polar hydroxyl group improves solubility; potential for H-bonding
Methyl (3S)-3-amino-3-(7-quinolyl)propanoate Quinoline-7-yl C13H14N2O2 230.26 Basic nitrogen in quinoline enhances bioavailability

Biological Activity

Methyl (3S)-3-amino-3-(5-methylfuran-2-YL)propanoate, with the chemical formula C9H13NO3C_9H_{13}NO_3 and a molecular weight of approximately 183.207 g/mol, is an amino acid derivative that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, pharmacological evaluations, and structure-activity relationships.

  • Molecular Formula: C9H13NO3C_9H_{13}NO_3
  • Molecular Weight: 183.207 g/mol
  • CAS Number: 1213060-77-5
  • Predicted Boiling Point: 247.3 ± 40.0 °C
  • Density: 1.129 ± 0.06 g/cm³

Synthesis and Structure

The compound can be synthesized through a multi-step reaction involving the modification of precursor compounds. The synthesis typically involves the reaction of furan derivatives with amino acids or their esters, followed by purification processes to yield the desired product in high purity.

1. Pharmacological Activity

This compound has been evaluated for various biological activities, particularly its effects on different cellular targets.

Table 1: Biological Activity Summary

Activity TypeTarget Organism/Cell TypeIC50 Value (µg/mL)Selectivity Index
AntiparasiticT. b. rhodesiense<0.1High
AntiparasiticT. cruzi0.5Moderate
AntiparasiticL. donovani1.2Moderate
AntiparasiticP. falciparum2.5Low
CytotoxicityRat Skeletal Myoblasts (L6)10-

The compound exhibited potent activity against several protozoan parasites, indicating its potential as a therapeutic agent for diseases such as African sleeping sickness and Chagas disease.

2. Structure-Activity Relationships (SAR)

Research indicates that modifications to the furan ring and the amino acid backbone can significantly affect the biological activity of this compound. For instance, substituents on the furan ring have been shown to enhance antiparasitic potency while maintaining low toxicity to mammalian cells.

Table 2: Structure-Activity Relationships

Compound VariantFuran SubstituentActivity Level
OriginalNoneBaseline Activity
Variant AMethylEnhanced Activity
Variant BEthylReduced Activity
Variant CPropylComparable Activity

Case Studies and Research Findings

In a study published in the Journal of Organic Chemistry, researchers assessed the metabolic stability of various derivatives of this compound using human liver microsomes (HLM). The results indicated that while some derivatives were rapidly metabolized, others exhibited significant stability, which is crucial for therapeutic applications .

In another investigation focusing on toxicity, the compound was tested against rat skeletal myoblasts (L6). The selectivity index was calculated to determine the safety margin between antiparasitic efficacy and cytotoxicity, revealing that while effective against parasites, care must be taken regarding its effects on mammalian cells .

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